N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide typically involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid . The reaction mixture is refluxed for several hours, and the completion of the reaction is monitored using thin-layer chromatography. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of specific functional groups with new ones.
Scientific Research Applications
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylacetamides and thiazole derivatives, such as:
- N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide is unique due to its specific structure, which combines a phenylacetamide moiety with a thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, its potential antimicrobial and anticancer activities may be attributed to the presence of both the phenylacetamide and thiazole functionalities.
Properties
Molecular Formula |
C20H21N3OS |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H21N3OS/c1-13(2)15-4-6-16(7-5-15)19-12-25-20(23-19)22-18-10-8-17(9-11-18)21-14(3)24/h4-13H,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
LZFWFBUCUCUHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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